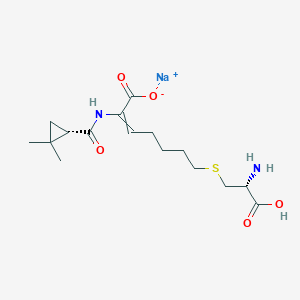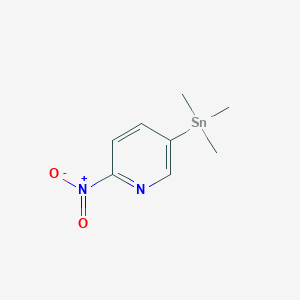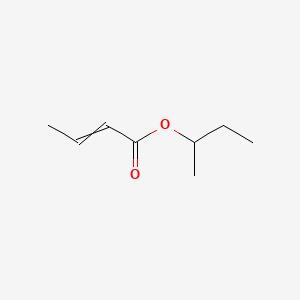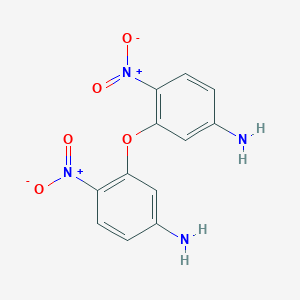
2-(Aziridin-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)phenol is an organic compound that features both an aziridine ring and a phenol group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive The phenol group, on the other hand, is a hydroxyl group attached to an aromatic benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)phenol typically involves the reaction of phenol with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where phenol reacts with aziridine in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of aziridines, including this compound, can be achieved through the dehydration of aminoethanol using oxide catalysts at high temperatures. Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aziridin-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: Both the aziridine ring and the phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted phenols and aziridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Due to its potential cytotoxic activity, it is being explored as a candidate for anticancer agents.
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)phenol involves its ability to undergo ring-opening reactions due to the strain in the aziridine ring. This ring-opening can lead to the formation of reactive intermediates that can interact with various molecular targets. In biological systems, these interactions can result in the modification of proteins and nucleic acids, potentially leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Aziridine: A simpler compound with just the aziridine ring.
Phenol: A simpler compound with just the phenol group.
2-(Aziridin-1-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
Uniqueness: 2-(Aziridin-1-yl)phenol is unique due to the combination of the aziridine ring and the phenol group, which provides a balance of reactivity and stability. This dual functionality makes it more versatile compared to simpler aziridines or phenols, allowing for a broader range of applications in both research and industry.
Eigenschaften
CAS-Nummer |
799818-04-5 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)phenol |
InChI |
InChI=1S/C8H9NO/c10-8-4-2-1-3-7(8)9-5-6-9/h1-4,10H,5-6H2 |
InChI-Schlüssel |
ZWYXPKBYGODXRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)



![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)

![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)

![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)


